An In-depth Technical Guide to 3-Bromo-2-chloro-6-fluorophenacyl bromide (CAS 1805575-98-7)
An In-depth Technical Guide to 3-Bromo-2-chloro-6-fluorophenacyl bromide (CAS 1805575-98-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-2-chloro-6-fluorophenacyl bromide, a halogenated aromatic ketone of significant interest as a versatile building block in medicinal chemistry and synthetic organic chemistry. Due to the limited publicly available data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a robust working profile.
Core Chemical Properties and Identifiers
3-Bromo-2-chloro-6-fluorophenacyl bromide is a polysubstituted phenacyl bromide. The phenacyl bromide moiety is a well-known reactive intermediate, primarily used for introducing the C₆H₅C(O)CH₂- group into molecules. The specific arrangement of bromo, chloro, and fluoro substituents on the phenyl ring provides unique electronic and steric properties, making it a valuable precursor for creating complex molecular architectures, particularly in the development of novel therapeutic agents.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1805575-98-7 | - |
| Molecular Formula | C₈H₄Br₂ClFO | Calculated |
| Molecular Weight | 330.38 g/mol | [1] |
| Appearance | Likely a white to light yellow solid | Inferred from analogues[2] |
| Melting Point | Not available. Analogous compounds, such as 2-Bromo-3'-chloro-4'-fluoroacetophenone, have melting points in the range of 33-38°C.[2][3] | Inferred |
| Boiling Point | Not available. Expected to be high and likely to decompose upon heating. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |
Proposed Synthesis Protocol
While a specific synthesis for 3-Bromo-2-chloro-6-fluorophenacyl bromide is not detailed in the available literature, a reliable two-step synthesis can be proposed based on well-established organic chemistry reactions. The general strategy involves the synthesis of the precursor acetophenone followed by its alpha-bromination.
Step 1: Synthesis of 3-Bromo-2-chloro-6-fluoroacetophenone
The most direct route to the precursor acetophenone is through the Friedel-Crafts acylation of a suitable polysubstituted benzene ring, such as 2-bromo-1-chloro-4-fluorobenzene.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0°C, add acetyl chloride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of 2-bromo-1-chloro-4-fluorobenzene (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The reaction is then carefully quenched by pouring it onto crushed ice with concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 3-bromo-2-chloro-6-fluoroacetophenone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst (aluminum chloride).
-
Lewis Acid Catalyst: Aluminum chloride is used to activate the acetyl chloride, making it a more potent electrophile for the aromatic substitution reaction.
-
Controlled Temperature: The initial cooling to 0°C helps to control the exothermic reaction and prevent side reactions.
Step 2: Alpha-Bromination to 3-Bromo-2-chloro-6-fluorophenacyl bromide
The final product is obtained by the selective bromination of the methyl group of the acetophenone precursor.[4]
Experimental Protocol:
-
Dissolve 3-bromo-2-chloro-6-fluoroacetophenone (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of dioxane and ether.[5][6]
-
Add bromine (1.0 eq.) dropwise to the solution at room temperature. For better control, the bromine can be dissolved in the same solvent.[5]
-
Stir the reaction mixture for 4-6 hours. The disappearance of the bromine color indicates the reaction is proceeding.
-
Upon completion, the reaction mixture can be poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and then a small amount of cold ethanol or petroleum ether to remove impurities.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield pure 3-bromo-2-chloro-6-fluorophenacyl bromide.[7]
Causality Behind Experimental Choices:
-
Solvent Choice: Acetic acid is a common solvent for bromination as it is polar enough to dissolve the reactants but does not react with bromine. Ethereal solvents are also effective.[5][6][7]
-
Stoichiometry: A 1:1 molar ratio of the acetophenone to bromine is used to favor mono-bromination at the alpha-carbon.
Chemical Reactivity and Applications
Phenacyl bromides are versatile intermediates due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine, which is susceptible to nucleophilic substitution.
Key Reactions:
-
Nucleophilic Substitution: The primary reactivity of 3-bromo-2-chloro-6-fluorophenacyl bromide is as an alkylating agent. The alpha-bromo group is readily displaced by a wide range of nucleophiles, including amines, thiols, and carboxylates, to form a variety of derivatives.
-
Hantzsch Thiazole Synthesis: A classic application of alpha-halo ketones is the Hantzsch synthesis of thiazoles. Reaction with a thioamide will yield a substituted thiazole ring, a common scaffold in many biologically active molecules.
Sources
- 1. aceschem.com [aceschem.com]
- 2. 3-Chloro-4-fluorophenacyl Bromide | 63529-30-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
